molecular formula C₁₇H₁₆D₆ClNO B1147562 Diphenhydramine-d6 Hydrochloride CAS No. 1189986-72-8

Diphenhydramine-d6 Hydrochloride

Cat. No.: B1147562
CAS No.: 1189986-72-8
M. Wt: 297.85
InChI Key:
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Description

Diphenhydramine-d6 Hydrochloride is an isotopically labeled compound, specifically a deuterated form of Diphenhydramine Hydrochloride. It is a white crystalline powder that is soluble in water, ethanol, and chloroform. This compound is primarily used as an internal standard in the study of drug metabolism and pharmacokinetics due to its antihistamine and anticholinergic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Diphenhydramine-d6 Hydrochloride typically involves the reaction of p-bromobenzoate-d6 with phenylethyl alcohol, followed by treatment with hydrochloric acid to yield the final product . The reaction conditions often include controlled temperatures and the use of solvents like ethanol or chloroform to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow synthesis techniques to enhance atom economy and minimize waste. This method combines chlorodiphenylmethane and N,N-dimethylaminoethanol in a 1:1 molar ratio at high temperatures, producing the compound as a molten salt .

Chemical Reactions Analysis

Types of Reactions: Diphenhydramine-d6 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Diphenhydramine-d6 Hydrochloride is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:

    Chemistry: Used as an internal standard in analytical chemistry to study the metabolic pathways of drugs.

    Biology: Helps in understanding the pharmacokinetics and pharmacodynamics of antihistamines.

    Medicine: Assists in the development of new antihistamine drugs by providing insights into their metabolism.

    Industry: Utilized in the production of deuterated drugs for research purposes.

Mechanism of Action

Diphenhydramine-d6 Hydrochloride exerts its effects primarily through the antagonism of H1 histamine receptors. These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons . By blocking these receptors, the compound reduces symptoms of allergic reactions, such as increased vascular permeability and vasodilation. Additionally, it has anticholinergic effects, which contribute to its sedative properties.

Comparison with Similar Compounds

    Diphenhydramine Hydrochloride: The non-deuterated form, commonly used as an antihistamine.

    Doxylamine: Another first-generation antihistamine with similar sedative effects.

    Chlorpheniramine: A first-generation antihistamine with less sedative properties compared to Diphenhydramine.

Uniqueness: Diphenhydramine-d6 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis of the compound’s metabolic pathways, providing valuable insights that are not possible with non-deuterated analogs .

Properties

IUPAC Name

2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHPORCSPXIHLZ-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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